4-ethoxy-3-methoxy-N-(2-phenylethyl)benzenecarbothioamide
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Overview
Description
4-ethoxy-3-methoxy-N-(2-phenylethyl)benzenecarbothioamide is an organic compound characterized by its unique structure, which includes ethoxy and methoxy groups attached to a benzene ring, along with a phenylethyl group and a carbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-3-methoxy-N-(2-phenylethyl)benzenecarbothioamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethoxy-3-methoxybenzaldehyde and 2-phenylethylamine.
Formation of Schiff Base: The aldehyde group of 4-ethoxy-3-methoxybenzaldehyde reacts with 2-phenylethylamine to form a Schiff base under acidic conditions.
Thioamide Formation: The Schiff base is then treated with a thioamide reagent, such as thiourea, under basic conditions to form the desired carbothioamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-3-methoxy-N-(2-phenylethyl)benzenecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the conversion of the carbothioamide group to an amine.
Substitution: The ethoxy and methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-ethoxy-3-methoxy-N-(2-phenylethyl)benzenecarbothioamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-ethoxy-3-methoxy-N-(2-phenylethyl)benzenecarbothioamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-ethoxy-3-methoxybenzenecarbothioamide: Lacks the phenylethyl group, which may result in different biological activities.
4-methoxy-3-ethoxy-N-(2-phenylethyl)benzenecarbothioamide: Similar structure but with reversed positions of the ethoxy and methoxy groups.
Uniqueness
4-ethoxy-3-methoxy-N-(2-phenylethyl)benzenecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H21NO2S |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
4-ethoxy-3-methoxy-N-(2-phenylethyl)benzenecarbothioamide |
InChI |
InChI=1S/C18H21NO2S/c1-3-21-16-10-9-15(13-17(16)20-2)18(22)19-12-11-14-7-5-4-6-8-14/h4-10,13H,3,11-12H2,1-2H3,(H,19,22) |
InChI Key |
XOBKMGULILSBKY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=S)NCCC2=CC=CC=C2)OC |
Origin of Product |
United States |
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